4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-4-(4-pyridin-4-yloxypiperidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-18-3-2-4-19(17-18)25-23(28)27-13-7-20(8-14-27)26-15-9-22(10-16-26)29-21-5-11-24-12-6-21/h2-6,11-12,17,20,22H,7-10,13-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANTOFLUSAHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide typically involves a multi-step process. Commonly, a key step includes the reaction of 4-hydroxypyridine with 1-(m-tolyl)piperidine to form the bipiperidine intermediate, which is then converted to the carboxamide through amidation reactions. Specific reaction conditions might involve the use of activating agents like carbodiimides and catalysts to facilitate the formation of the amide bond under controlled temperature and pH.
Industrial production methods: Industrially, the compound can be synthesized through an optimized pathway that ensures high yield and purity. This may involve the use of continuous flow reactors to maintain precise control over reaction parameters, ensuring scalability and consistent quality.
Chemical Reactions Analysis
Types of reactions it undergoes: 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide primarily undergoes substitution, reduction, and oxidation reactions.
Common reagents and conditions: In substitution reactions, common reagents include halogenating agents and nucleophiles under conditions such as reflux or elevated temperatures. Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation, while oxidation can be achieved using oxidants like potassium permanganate.
Major products formed: The major products depend on the type of reaction. For example, a substitution reaction might yield derivatives with different functional groups replacing the pyridinyl or tolyl groups, while reduction could lead to more saturated or hydrogenated forms of the compound.
Scientific Research Applications
4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide is extensively used in scientific research due to its versatile properties.
In chemistry: It serves as a building block in the synthesis of complex molecules and materials.
In biology: The compound is used to study cellular processes and signaling pathways, often in the context of drug discovery and development.
In medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
In industry: It is utilized in the development of specialized materials and chemical sensors.
Mechanism of Action
The mechanism by which 4-(pyridin-4-yloxy)-N-(m-tolyl)-[1,4'-bipiperidine]-1'-carboxamide exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. It may bind to these targets through hydrogen bonding, van der Waals forces, or hydrophobic interactions, thereby modulating their activity and affecting downstream pathways.
Comparison with Similar Compounds
Structural and Functional Analysis
Pyridin-4-yloxy vs. Fluorophenyl-4-oxobutyl (Pipamperone):
The pyridin-4-yloxy group in the target compound introduces a heteroaromatic oxygen linker, which may enhance solubility or target kinase interactions compared to Pipamperone’s fluorophenyl ketone moiety. Pipamperone’s fluorophenyl group is critical for its dopamine receptor antagonism, while the pyridine derivative’s bioactivity remains speculative .Meta-Tolyl vs. Tosyl Substitutions:
The m-tolyl group on the carboxamide nitrogen is less electron-withdrawing than the tosyl (p-toluenesulfonyl) group in ’s analog. This difference could influence metabolic stability and binding affinity to hydrophobic pockets in target proteins .Benzyl Substituent (Impurity):
The 1'-benzyl analog (CAS 1762-50-1) lacks therapeutic activity but is critical in quality control for Pipamperone manufacturing. Its logP of 2.19 indicates moderate lipophilicity, comparable to the parent drug .
Physicochemical Properties
- LogP: The benzyl-substituted impurity (LogP 2.19) is less polar than Pipamperone (estimated LogP ~3.5), suggesting the pyridin-4-yloxy analog may occupy an intermediate range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
